

# Sphinx31: A Technical Guide for Research in Neovascular Eye Diseases

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Compound of Interest					
Compound Name:	Sphinx31				
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### Introduction

Neovascular eye diseases, such as exudative (wet) age-related macular degeneration (AMD) and diabetic retinopathy (DR), are leading causes of blindness, characterized by the pathological growth of new blood vessels in the retina. A key driver of this angiogenesis is the vascular endothelial growth factor A (VEGF-A). Current therapies, which broadly target all VEGF-A isoforms, require regular intraocular injections and can have significant side effects. **Sphinx31** has emerged as a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), offering a novel therapeutic strategy by modulating the alternative splicing of VEGF-A to favor the production of an anti-angiogenic isoform. This document provides a comprehensive technical overview of **Sphinx31**, its mechanism of action, and its application in preclinical models of neovascular eye diseases.

# Mechanism of Action: Targeting the VEGF-A Splicing Switch

**Sphinx31**'s therapeutic potential lies in its ability to selectively inhibit SRPK1.[1][2] SRPK1 is a key enzyme that phosphorylates Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] The phosphorylation of SRSF1 is a critical step that promotes its translocation into the nucleus, where it binds to pre-mRNA and directs the splicing machinery.[2][3] In the context of VEGF-A,





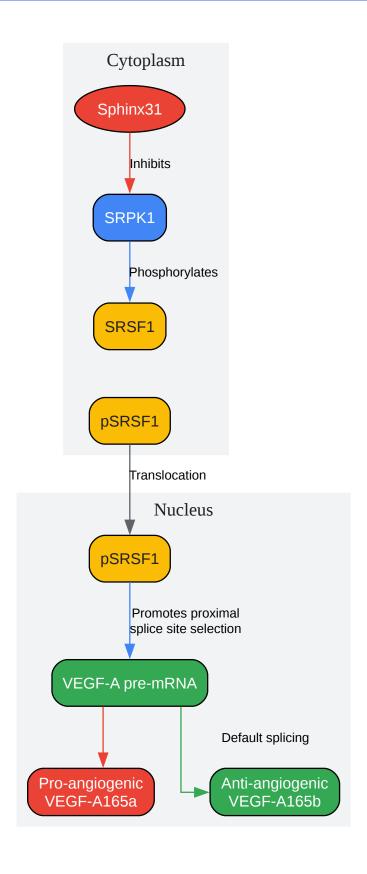


phosphorylated SRSF1 favors the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][4]

By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of SRSF1.[1][2] This leads to the retention of SRSF1 in the cytoplasm and a shift in the alternative splicing of VEGF-A pre-mRNA towards a distal splice site. This results in the increased production of the anti-angiogenic VEGF-A165b isoform.[1] This isoform switching effectively turns off the pro-angiogenic signal, thereby inhibiting the pathological blood vessel growth that characterizes neovascular eye diseases.

## **Signaling Pathway Diagram**





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Caption: Mechanism of action of **Sphinx31** in modulating VEGF-A splicing.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **Sphinx31** in various in vitro and in vivo studies.

**Table 1: In Vitro Potency and Cellular Activity of** 

Sphinx31

Parameter	Value	Cell Line/System	Reference
SRPK1 Inhibition (IC50)	5.9 nM	In vitro kinase assay	[2]
SRSF1 Phosphorylation Inhibition (EC50)	~360 nM	PC3 cells	[1]
VEGF-A165a mRNA Downregulation	Significant at 0.3-10 μΜ	HuCCA-1 cells	[2]
Cytotoxicity (EC50)	>100 μM	Not specified	[1]

## Table 2: In Vivo Efficacy of Sphinx31 in Neovascular Eye Disease Models



Animal Model	Disease Modeled	Sphinx31 Administration	Key Findings	Reference
Mouse	Choroidal Neovascularizati on (wet AMD)	2 μg/mL (3.8 μM) topical eye drops	Similar efficacy to 10 µg/mL SPHINX/SRPIN3 40; greater effect than 250 µg/mL pazopanib. Exerted dosedependent inhibition.	[1]
Rat	Streptozotocin- induced Diabetic Retinopathy	200 μg/mL topical eye drops, twice daily	Reduced retinal permeability and blocked the increase in retinal thickness.	[2][5][6]

## **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the evaluation of **Sphinx31**.

## In Vitro SRPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of **Sphinx31** on SRPK1 kinase activity.

#### Methodology:

- A radiolabeled ATP competition assay is performed against a panel of kinases, including SRPK1.
- Recombinant SRPK1 is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and radiolabeled ATP in the presence of varying concentrations of **Sphinx31**.
- The incorporation of the radiolabel into the substrate is measured to determine the kinase activity.



- The IC50 value is calculated from the dose-response curve of Sphinx31 concentration versus SRPK1 activity.
- In one study, a panel of 50 kinases was used to assess the selectivity of Sphinx31, which demonstrated 96% inhibition of SRPK1 at 1 μM with no significant inhibition of other kinases.
   [1]

## Cellular Assay for SRSF1 Phosphorylation (Western Blot)

Objective: To assess the ability of **Sphinx31** to inhibit SRPK1 activity within a cellular context by measuring the phosphorylation of its downstream target, SRSF1.

#### Methodology:

- Cell Culture and Treatment: PC3 prostate cancer cells, known for high SRPK1-mediated SRSF1 phosphorylation, are cultured and treated with varying concentrations of **Sphinx31**.
   [1]
- Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Immunoprecipitation: SRSF1 is immunoprecipitated from the cell lysates using an anti-SRSF1 antibody.
- Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes phosphorylated SR proteins (anti-phosphoSR).
- Quantification: The intensity of the phosphorylated SRSF1 bands is quantified and normalized to the total amount of immunoprecipitated SRSF1. The EC50 is determined from the dose-response curve.

## Laser-Induced Choroidal Neovascularization (CNV) in Mice



Objective: To evaluate the in vivo efficacy of topically administered **Sphinx31** in a model of wet AMD.

#### Methodology:

- Animal Model: C57/B6 mice are used for this model.
- Laser Photocoagulation: Anesthesia is administered, and the pupils are dilated. A laser is
  used to create burns on the retina, which ruptures Bruch's membrane and induces the
  growth of new blood vessels from the choroid. The presence of a bubble at the time of the
  laser burn confirms the rupture.
- **Sphinx31** Administration: **Sphinx31** is formulated as an eye drop and administered topically to the mice, typically twice daily.
- Evaluation of CNV: After a set period (e.g., 14 days), the mice are euthanized, and the eyes are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascularization.
- Quantification: The area of choroidal neovascularization is measured using imaging software.

## **Experimental Workflow for In Vivo CNV Model**



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Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.

## **Streptozotocin-Induced Diabetic Retinopathy in Rats**



Objective: To assess the efficacy of **Sphinx31** in a model of diabetic retinopathy.

#### Methodology:

- Induction of Diabetes: Diabetes is induced in rats (e.g., Norway Brown rats) by a single intraperitoneal injection of streptozotocin (STZ).[2] Blood glucose levels are monitored to confirm the diabetic status.
- Sphinx31 Administration: Sphinx31 is administered as topical eye drops, typically twice daily, for a specified period (e.g., 28 days).[5][6]
- Assessment of Retinal Permeability: Fluorescein fundus angiography (FFA) is performed at regular intervals. Sodium fluorescein is injected, and the leakage of the dye from retinal blood vessels is quantified to assess vascular permeability.
- Assessment of Retinal Thickness: Optical coherence tomography (OCT) is used to measure the thickness of the retina.
- Data Analysis: Changes in retinal permeability and thickness in the Sphinx31-treated group are compared to a vehicle-treated diabetic control group.

### Conclusion

**Sphinx31** represents a promising, targeted therapeutic approach for neovascular eye diseases. Its novel mechanism of action, which involves the selective inhibition of SRPK1 and the subsequent modulation of VEGF-A splicing, offers a more specific and potentially safer alternative to current anti-VEGF therapies. The preclinical data summarized in this guide demonstrates its potent anti-angiogenic effects in relevant animal models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of **Sphinx31** in treating patients with wet AMD and diabetic retinopathy.

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